2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one
Description
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-6(10-8-4)5(9)3-7/h2H,3,7H2,1H3 |
InChI Key |
HABPVBKNONHEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one
General Synthetic Strategies
The synthesis of 2-aminothiazoles, including 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one, typically involves the construction of the thiazole ring through cyclization reactions of α-haloketones with thiourea or related sulfur-nitrogen nucleophiles. The Hantzsch thiazole synthesis is a classical and widely employed route.
Specific Synthetic Routes
Hantzsch Condensation of α-Haloketones with Thiourea
- Procedure : The key intermediate, 2-bromo-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one, is reacted with thiourea under reflux conditions, often in ethanol or other polar solvents, to afford the 2-aminothiazole ring system.
- Catalysts and Conditions : This reaction can be performed in the absence of catalysts or using mild bases to facilitate cyclization. Reaction times typically range from 1 to 5 hours at temperatures between 60°C and 100°C.
- Yields : Reported yields are generally good to excellent (65–85%), with purities confirmed by chromatographic and spectroscopic methods.
One-Pot Multi-Component Reactions
Recent advances include one-pot syntheses where α-bromo ketones, thiourea, and other nucleophiles are combined in a single reaction vessel, sometimes catalyzed by novel nanomaterials or ionic liquids, improving reaction efficiency and reducing purification steps.
- Example : Use of trichloroisocyanuric acid as a halogenating agent in the presence of a multifunctional magnetic nanocatalyst (Ca/4-MePyr IL@ZY-Fe3O4) facilitates the formation of α-haloketones in situ, which then react with thiourea to form 2-aminothiazoles in one pot under mild conditions (80°C, 25 minutes for halogenation, followed by thiourea addition).
Alternative Cyclization Methods
- Copper-Catalyzed Condensations : Copper-catalyzed [3+1+1]-type condensations involving oximes, anhydrides, and potassium thiocyanate have been reported for thiazole ring formation, offering mild and green synthetic routes.
- Base-Induced Cyclization : Cyclization of α-halogenated β-keto esters with thiourea under basic conditions has also been used to prepare 2-aminothiazoles with good regioselectivity and yields.
Industrial and Scalable Methods
Industrial preparation often involves multi-step syntheses optimized for yield, cost, and environmental impact. For example, α-monohalogenation of β-keto esters using tribromoisocyanuric acid in aqueous media followed by reaction with thiourea and bases like DABCO allows for scalable and eco-friendly production of 2-aminothiazoles.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| α-Haloketone formation | Trichloroisocyanuric acid, Ca/4-MePyr IL@ZY-Fe3O4 | 80°C | 25 min | >80 | One-pot halogenation and cyclization |
| Cyclization with thiourea | Thiourea, EtOH or aqueous medium | 60–100°C | 1–5 hours | 65–85 | Can be catalyst-free or base-catalyzed |
| Copper-catalyzed condensation | Oximes, anhydrides, KSCN, Cu catalyst | Mild | Few hours | 60–75 | Green chemistry approach |
| α-Halogenation of β-keto esters | Tribromoisocyanuric acid, aqueous medium | Room temp | 1–2 hours | 70–80 | Followed by reaction with thiourea |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : $$^{1}H$$ and $$^{13}C$$ NMR confirm the thiazole ring and amino ketone moieties; characteristic chemical shifts include methyl protons on the thiazole ring (~2.3 ppm) and the methylene adjacent to the ketone (~3.5–4.0 ppm).
- Infrared Spectroscopy (IR) : Key bands include amine N-H stretching (~3300–3500 cm$$^{-1}$$), carbonyl C=O stretching (~1650–1700 cm$$^{-1}$$), and thiazole ring vibrations.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular formula confirm the compound identity.
- Elemental Analysis : Confirms the stoichiometry and purity of the synthesized compound.
Summary of Key Literature Findings
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group and the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial and anticancer properties.
Medicine: This compound is investigated for its potential use in developing new drugs for various diseases.
Industry: Thiazole derivatives are used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the activation or inhibition of biochemical pathways . This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1)
- Structure : Features a methyl group at the 4-position of the thiazole ring instead of the 3-position.
- Molecular Formula : C₆H₈N₂OS (vs. C₆H₈N₂OS for the target compound).
- Key Differences: The methyl group’s position (4 vs. Limited toxicological data are available for both compounds, indicating a need for further safety studies .
2-Amino-1-(3-methoxy-1,2-thiazol-5-yl)ethan-1-one
- Structure : Replaces the 3-methyl group with a methoxy (-OCH₃) substituent.
- May influence solubility due to polar oxygen atom introduction .
2-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine Hydrochloride
- Structure : Substitutes the thiazole core with an isoxazole ring and includes an amine hydrochloride moiety.
- Key Differences :
Electronic and Steric Effects
- Thiazole vs.
- Substituent Effects: Methyl groups (electron-donating) increase lipophilicity, aiding membrane permeability.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is a chemical compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound enhance its reactivity and biological efficacy, making it a valuable scaffold for drug development.
Chemical Structure and Properties
The molecular formula for 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one is , with a molecular weight of 156.21 g/mol. Its structure includes a thiazole ring with an amino group and a methyl substituent, which significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | 2-amino-1-(3-methyl-1,2-thiazol-5-yl)ethanone |
| InChI Key | HABPVBKNONHEJV-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one exhibits a range of biological activities:
Antimicrobial Activity:
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, which are common pathogens associated with infections.
Cytotoxic Activity:
The compound has also been investigated for its anticancer potential. It exhibits cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The structure–activity relationship (SAR) studies suggest that the thiazole ring is crucial for this activity.
The mechanism through which 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one exerts its biological effects involves interactions with specific molecular targets within cells. The thiazole ring can interact with various enzymes and receptors, leading to modulation of biochemical pathways associated with cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial activity of synthesized thiazole derivatives, including 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one. Results indicated that it had a minimum inhibitory concentration (MIC) as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium . -
Cytotoxicity Assessment:
In another study focusing on anticancer properties, the compound was tested against human glioblastoma U251 cells and human melanoma WM793 cells. The results showed significant cytotoxic effects comparable to standard drugs like doxorubicin . -
Structure–Activity Relationship Analysis:
SAR studies revealed that modifications to the thiazole ring could enhance the biological activity of derivatives. For instance, the introduction of electron-donating groups at specific positions on the ring improved cytotoxicity against cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminothiazole | Structure | Exhibits strong antimicrobial activity |
| 4-Methylthiazole | Structure | Known for its use in synthetic organic chemistry |
| 5-Acetylthiazole | Structure | Displays significant anticancer properties |
The presence of the methyl group at position three enhances the reactivity of 2-Amino-1-(3-methyl-1,2-thiazol-5-yl)ethan-1-one compared to other derivatives, contributing to its unique biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
